2(3H)-Furanone, 5-ethenyldihydro-5-methyl-

Description

Contextual Significance within Furanone Chemistry

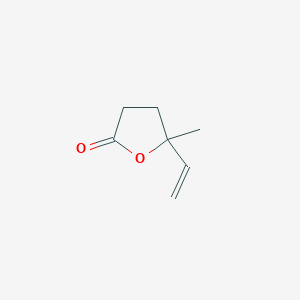

Furanones are a class of heterocyclic compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. ontosight.ai The specific compound, 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-, is a γ-lactone, meaning the ester linkage is at the fourth carbon position relative to the carbonyl group. Its structure is further distinguished by the presence of both a methyl and a vinyl (ethenyl) group attached to the fifth carbon of the furanone ring.

The presence of the vinyl group makes it a member of the γ-vinyl-γ-lactone subclass. These unsaturated lactones are recognized as valuable building blocks in organic synthesis. researchgate.net The vinyl group can participate in a variety of chemical transformations, including palladium-catalyzed reactions, which are pivotal in modern synthetic chemistry for creating complex molecular architectures. nih.gov The reactivity of this functional group allows for the construction of more elaborate structures, making γ-vinyl-γ-lactones like this one key intermediates in the synthesis of natural products and other target molecules. researchgate.net

Academic Relevance and Research Trajectories

While extensive academic research focusing solely on 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- is not abundant, its relevance can be inferred from studies on the broader class of γ-vinyl-γ-lactones and structurally similar compounds. Research in this area often explores the development of new synthetic methodologies and their application in the total synthesis of natural products. The stereoselective synthesis and transformation of substituted lactones are of significant interest due to their prevalence in biologically active molecules. acs.org

The research trajectory for compounds like 5-ethenyl-5-methyloxolan-2-one is closely tied to the flavor and fragrance industry. The olfactory properties of structurally related compounds, such as lilac aldehydes, have been investigated to understand the role of the tetrahydrofuran (B95107) moiety in producing characteristic floral scents. researchgate.netnih.gov This suggests that academic and industrial research into this specific furanone is likely driven by its potential as a fragrance ingredient. Further research may focus on elucidating its biosynthetic pathways in the plants where it is found, such as Artemisia judaica, and exploring its potential biological activities, a common theme in the study of natural furanones. neist.res.innih.gov

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-.

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| CAS Number | 1073-11-6 |

| IUPAC Name | 5-ethenyl-5-methyloxolan-2-one |

| Boiling Point | 219 °C at 760 mmHg |

| Density | 1.015 - 1.025 g/cm³ at 20 °C |

| Refractive Index | 1.457 - 1.462 at 20 °C |

| Odor Profile | Floral, fruity, minty |

This data is compiled from various chemical databases and supplier specifications. thegoodscentscompany.com

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-7(2)5-4-6(8)9-7/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESPSAHXYXIGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)O1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862523 | |

| Record name | 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; floral aroma | |

| Record name | 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1148/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol) | |

| Record name | 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1148/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.015-1.025 (20°) | |

| Record name | 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1148/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1073-11-6 | |

| Record name | Lavender lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-5-methyl-5-vinylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-4-METHYL-5-HEXENOIC ACID .GAMMA. LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2GF56OA97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Environmental Pathways of 2 3h Furanone, 5 Ethenyldihydro 5 Methyl

Natural Occurrence in Biological Systems

The natural world is replete with a vast array of volatile organic compounds that mediate interactions between organisms and define the characteristic aromas of plants and food products. Among these, 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- has been detected in several distinct biological matrices, indicating its formation through various biochemical pathways.

Presence in Plant Volatile Profiles

The genus Artemisia, known for its aromatic and medicinal properties, is a notable source of this furanone compound. Scientific analysis has confirmed the presence of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-, also known by its synonym Lavender Lactone, in the essential oil of Artemisia judaica. One study focusing on the chemical composition of A. judaica essential oil from Saudi Arabia identified Lavender Lactone as a constituent. While the specific concentrations were not detailed, its detection points to its role in the plant's aromatic makeup. Further research has also listed 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- as a phytochemical present in Artemisia judaica, corroborating its natural occurrence within this species. The extent of its distribution across other Artemisia species remains an area for further investigation.

Table 1: Detection of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- in Artemisia Species

| Species | Common Name | Compound Name Used in Study | Location/Sample Type |

| Artemisia judaica | Judean wormwood | Lavender Lactone | Saudi Arabia / Essential Oil |

| Artemisia judaica | Judean wormwood | 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- | Not Specified |

The alluring aroma of certain rice varieties is a key determinant of their quality and consumer preference. The volatile compound 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- has been identified as a contributor to the complex fragrance of aromatic rice. Research employing an untargeted metabolomics approach detected this compound and noted that it imparts a "vegetal odor". nih.gov

In a comparative analysis of different rice cultivars, the presence and abundance of this furanone were found to be distinguishing features. Specifically, it was one of five metabolites that differentiated the Meixiangzhan 2 rice variety from other cultivars. nih.gov This finding underscores the compound's role in creating the unique aromatic fingerprint of specific rice genotypes.

Table 2: Role of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- in Aromatic Rice

| Rice Cultivar | Associated Odor | Significance |

| Meixiangzhan 2 | Vegetal | Key differentiating metabolite |

Formation in Fermented Products and Aged Materials

Beyond its presence in living plants, 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- has been identified in products that undergo significant chemical transformations through fermentation and aging. These processes often lead to the development of complex flavor and aroma profiles, to which this compound can contribute.

The unique and highly prized aroma of aged raw Pu-erh tea is the result of slow, microbial-driven fermentation and oxidation over many years. While a comprehensive analysis of the volatile compounds in aged raw Pu-erh tea has identified a multitude of substances, the direct detection of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- has not been explicitly reported in the reviewed literature. Studies on the volatile profiles of Pu-erh tea have revealed a complex mixture of alcohols, aldehydes, ketones, and heterocyclic compounds that change significantly with aging. However, the specific furanone is not listed among the identified volatiles in the available research. Further targeted analysis may be required to confirm its presence or absence in this complex matrix.

Honey, a complex natural product derived from floral nectar, undergoes enzymatic and chemical changes during its production and storage, leading to a rich and diverse aroma profile. A review of the volatile compounds in honey from different botanical and geographical origins reveals the presence of various furanone and lactone derivatives. However, the specific compound 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- is not explicitly mentioned in the comprehensive lists of honey volatiles from the surveyed studies. While other furanones and lactones contribute to the flavor of honey, the occurrence of this particular compound remains to be definitively established.

Formation and Fate in Environmental Chemical Reactions

The compound 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-, also known as lavender lactone, is a notable substance in environmental chemistry due to its formation through various atmospheric and terrestrial processes. Its environmental presence is primarily linked to the chemical transformation of precursor compounds, both natural and anthropogenic.

Atmospheric oxidation plays a significant role in the formation of secondary organic aerosols and volatile organic compounds, including 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-. A key pathway for its generation is the ozonolysis of naturally occurring terpenes.

2(3H)-Furanone, 5-ethenyldihydro-5-methyl- has been identified as a major product resulting from the reaction of ozone with linalool (B1675412), a common terpene alcohol found in many flowers and spice plants. ntnu.no The reaction proceeds through the addition of ozone to a carbon-carbon double bond in the linalool molecule, leading to the formation of highly reactive Criegee biradicals. ntnu.no These intermediates then undergo further reactions to form more stable products.

Studies conducting linalool-ozone reactions in controlled chambers have identified several key products in both the gas and particle phases. Among these, 2(3H)-furanone-5-ethenyldihydro-5-methyl- is a significant intermediate. ntnu.no The formation of this compound highlights a pathway through which biogenic volatile organic compounds contribute to the chemical complexity of the atmosphere.

Table 1: Key Intermediates Identified in Linalool Ozonolysis

| Compound Name | Phase |

|---|---|

| 2-ethenyl-2-methyl-5-hydroxytetrahydrofuran | Gas/Particle |

| 2(3H)-furanone-5-ethenyldihydro-5-methyl- | Gas/Particle |

| Tetrahydro-1-methyl-5-oxo-2-furancarboxylic acid | Gas/Particle |

Data sourced from studies on linalool ozone reactions. ntnu.no

The formation of 2(3H)-furanone-5-ethenyldihydro-5-methyl- from linalool ozonolysis is intricately linked to the behavior of Criegee biradicals. ntnu.no Following the initial ozone attack on linalool, an unstable primary ozonide is formed, which then decomposes into a Criegee biradical and an aldehyde or ketone. ntnu.no In the case of linalool, this can result in the formation of acetone (B3395972) and a Criegee biradical. ntnu.no These biradicals are extremely reactive and can undergo various reactions, including cyclization, to form more stable products. The cyclization of a specific biradical intermediate, followed by the loss of a water molecule, is a proposed mechanism for the formation of 2(3H)-furanone-5-ethenyldihydro-5-methyl-. ntnu.no

Beyond atmospheric formation, 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- has also been identified as a byproduct of the degradation of synthetic materials, particularly plastics that are exposed to environmental stressors.

Recent research has shown that the photodegradation of microplastics derived from sunscreens can lead to the release of various chemical compounds, including 5-ethenyldihydro-5-methyl-2(3H)-furanone. acs.org When these microplastics are exposed to UV irradiation, their chemical structure is altered, leading to the upregulation of certain plastic additives and degradation byproducts. acs.orgnih.gov

In studies examining the effects of photodegradation on sunscreen-derived microplastics, 5-ethenyldihydro-5-methyl-2(3H)-furanone was identified as one of the odor agents that were upregulated during the process. acs.org This suggests that the interaction of sunlight with microplastics containing sunscreen residues can be a source of this compound in the environment. The presence of nZnO in sunscreens may accelerate this photodegradation process. nih.gov

Table 2: Selected Compounds Upregulated by Photodegradation of Sunscreen-Derived Microplastics

| Compound Class | Compound Name |

|---|---|

| Phthalate Plasticizers | bis(2-ethylhexyl)phthalate |

| Phthalate Plasticizers | diethyl phthalate |

| Organophosphorus Compounds | phosphoric acid, didecyl ethyl ester |

| Odor Agents | 3,5,5-trimethyl-2(5H)-furanone |

This table highlights a selection of the chemical additives and byproducts that increase in abundance during the photodegradation of sunscreen-derived microplastics. acs.org

Advanced Synthetic Methodologies for 2 3h Furanone, 5 Ethenyldihydro 5 Methyl and Analogues

Chemical Synthesis Approaches for Dihydrofuranone Derivatives

The construction of the dihydrofuranone core, particularly with quaternary stereocenters as seen in 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-, requires sophisticated synthetic strategies. This section explores several powerful methods that have been employed for the synthesis of dihydrofuranone derivatives.

Condensation Reactions in Furanone Synthesis

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of cyclic systems. In the context of furanone synthesis, the Stobbe condensation has emerged as a valuable tool. This reaction typically involves the condensation of a ketone or an aldehyde with a succinic acid ester in the presence of a strong base to yield an alkylidene succinic acid or its corresponding ester. wikipedia.org A key feature of the Stobbe condensation is the formation of a γ-lactone intermediate, which can be a precursor to the desired dihydrofuranone ring. wikipedia.org

The mechanism of the Stobbe condensation is believed to proceed through the formation of an enolate from the succinic ester, which then attacks the carbonyl compound. The resulting adduct subsequently undergoes an intramolecular cyclization to form a γ-lactone intermediate, which then eliminates a molecule of alkoxide to give the final product. wikipedia.org While direct synthesis of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- via a one-pot Stobbe condensation has not been extensively reported, the principles of this reaction can be adapted. For instance, a suitable keto-alkene could potentially be condensed with a succinate (B1194679) derivative to construct the core structure. The versatility of the Stobbe condensation allows for the introduction of various substituents, making it a plausible, albeit challenging, approach for the synthesis of highly substituted furanones.

| Reaction | Reactants | Key Intermediate | Product Type |

| Stobbe Condensation | Ketone/Aldehyde + Succinic Ester | γ-Lactone | Alkylidene Succinic Acid/Ester |

Indium-Mediated Allylation and Lactonization Strategies

Indium-mediated reactions have gained prominence in organic synthesis due to their high functional group tolerance and ability to be conducted in aqueous media. A particularly relevant application is the Barbier-type allylation, which can be coupled with a subsequent lactonization to afford γ-butyrolactones. rsc.orgsemanticscholar.org This strategy has been successfully employed for the synthesis of α-methylene-γ-butyrolactone derivatives. rsc.orgsemanticscholar.org

In a typical procedure, an aldehyde is reacted with an allylic bromide in the presence of indium metal. The organoindium reagent, formed in situ, adds to the carbonyl group to generate a homoallylic alcohol. This intermediate can then undergo an intramolecular cyclization (lactonization) to yield the desired γ-butyrolactone. The diastereoselectivity of this process can often be controlled by the reaction conditions and the nature of the substrates. beilstein-archives.org For the synthesis of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-, a potential precursor would be a keto-acid or a related derivative that could undergo an indium-mediated intramolecular allylation and subsequent lactonization. The presence of the vinyl group in the target molecule suggests that an appropriately substituted allylic halide would be a key reagent in this approach.

| Metal | Reaction Type | Key Transformation | Typical Product |

| Indium | Barbier-type Allylation/Lactonization | C-C bond formation and intramolecular cyclization | α-Methylene-γ-butyrolactone |

| Zinc | Barbier-type Allylation | C-C bond formation | Homoallylic alcohol |

Transition Metal-Catalyzed C-H Activation and Annulation

Transition metal-catalyzed C-H activation has revolutionized the synthesis of complex organic molecules by allowing for the direct functionalization of otherwise unreactive C-H bonds. This powerful strategy can be applied to the construction of heterocyclic rings, including furanones, through annulation reactions. Rhodium(III)-catalyzed C-H activation has been shown to be particularly effective in this regard. acs.orgnih.gov

In a representative example, a substrate containing a directing group, such as a sulfoximine, can undergo ortho-C-H activation by a rhodium catalyst. The resulting rhodacycle can then react with a suitable coupling partner, such as a 4-hydroxy-2-alkynoate, in a regioselective annulation process. This is followed by an in situ lactonization to afford a furanone-fused heterocyclic system. acs.org The regioselectivity of the annulation is often controlled by steric factors on the coupling partner. nih.gov While this methodology has been primarily demonstrated for the synthesis of fused systems, the underlying principles of C-H activation and annulation could potentially be adapted for the synthesis of standalone dihydrofuranone rings with the specific substitution pattern of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-. Palladium-catalyzed C-H functionalization has also been explored for the synthesis of furan (B31954) derivatives. mdpi.comrsc.orgnih.govnih.gov

Stereoselective and Asymmetric Synthesis of Furanone Derivatives

The presence of a chiral center in 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- necessitates the use of stereoselective and asymmetric synthetic methods to obtain enantiomerically pure forms of the compound. This section highlights key strategies for achieving high levels of stereocontrol in the synthesis of furanone derivatives.

Kinetic Resolution via Organocatalyzed Cycloaddition

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Organocatalysis has emerged as a particularly attractive approach for kinetic resolution due to the mild reaction conditions and the ability to achieve high enantioselectivities. A notable example is the kinetic resolution of furan-2(5H)-ones via a highly enantioselective organocatalyzed [3+2] cycloaddition reaction. rsc.orgrsc.org

In this methodology, a racemic mixture of a furanone derivative is reacted with an azomethine ylide in the presence of a chiral organocatalyst. The two enantiomers of the furanone react at different rates, allowing for the separation of the unreacted, enantiomerically enriched furanone from the cycloadduct. Selectivity factors above 200 have been achieved, demonstrating the high efficiency of this method. rsc.org The success of this reaction often relies on the intricate interplay of non-covalent interactions, such as hydrogen bonding, between the catalyst, the furanone, and the azomethine ylide. rsc.orgrsc.org This approach is highly relevant for obtaining enantiopure starting materials that could be further elaborated to synthesize chiral 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-. Lipase-catalyzed kinetic resolutions have also been successfully applied to 5-hydroxy-2(5H)-furanones. ru.nldocumentsdelivered.com

| Catalyst Type | Reaction | Principle | Outcome |

| Chiral Organocatalyst | [3+2] Cycloaddition | Different reaction rates of enantiomers | Enantiomerically enriched furanone |

| Lipase | Acylation | Enantioselective acylation | Enantiomerically enriched alcohol and ester |

Diastereoselective Routes to Dihydrofuranone Hybrids

The construction of multiple stereocenters with a high degree of diastereoselectivity is a significant challenge in organic synthesis. For the synthesis of dihydrofuranone hybrids, which may contain additional stereocenters, various diastereoselective strategies have been developed. One such approach involves the iodocyclization of β,β-difluorohomoallylic alcohols to produce 5,5-disubstituted 3,3-difluorotetrahydrofurans with excellent diastereoselectivity. researchgate.net

In this method, the starting homoallylic alcohol undergoes an electrophile-induced cyclization in the presence of an iodine source. The stereochemistry of the newly formed stereocenters is controlled by the existing stereocenter in the substrate and the reaction conditions. While this specific example leads to a difluorinated tetrahydrofuran (B95107), the underlying principle of diastereoselective cyclization of a chiral precursor is broadly applicable. For the synthesis of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- containing additional chiral centers in a hybrid structure, a similar strategy could be envisioned, starting from a chiral homoallylic alcohol or a related precursor. The choice of the cyclization conditions and the nature of the substituents would be crucial in controlling the diastereoselectivity of the ring-closing step.

Derivatization and Functionalization Strategies of the Furanone Scaffold

The inherent reactivity of the furanone ring, characterized by the presence of a lactone functionality and potential sites for electrophilic and nucleophilic attack, allows for a wide array of chemical modifications. These transformations are pivotal for the synthesis of novel derivatives with tailored properties.

Oxidation Reactions of Furanone Moieties

The oxidation of furanone moieties can lead to a variety of products, depending on the oxidant and the specific furanone substrate. While specific studies on the oxidation of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- are not extensively detailed in the literature, the oxidation of analogous furanone derivatives provides insight into potential synthetic pathways. For instance, the oxidation of thioether derivatives of 2(5H)-furanones to the corresponding sulfones has been successfully achieved using an excess of hydrogen peroxide in acetic acid. nih.govnih.gov This method is a simple and highly efficient way to introduce a sulfonyl group, which can be a key functional group in various biologically active molecules. nih.gov

Another approach to the oxidation of furanone derivatives involves the use of m-chloroperbenzoic acid (m-CPBA), which has been employed for the synthesis of 2(5H)-furanone sulfoxides. researchgate.net The reaction conditions for these oxidations are crucial in determining the final product, with factors such as temperature, solvent, and the nature of the oxidizing agent playing a significant role.

Table 1: Examples of Oxidation Reactions on Furanone Scaffolds

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 5-(l)-menthyloxy-2(5H)-furanone thioether | Hydrogen peroxide/acetic acid | 5-(l)-menthyloxy-2(5H)-furanone sulfone | nih.gov |

| 5-(l)-bornyloxy-2(5H)-furanone thioether | Hydrogen peroxide/acetic acid | 5-(l)-bornyloxy-2(5H)-furanone sulfone | nih.gov |

Reduction Reactions of Furanone Rings

The selective reduction of the double bond in the vinyl group of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- without affecting the furanone ring could potentially be achieved using specific catalysts, leading to the corresponding 5-ethyl-5-methyldihydro-2(3H)-furanone.

Nucleophilic Substitution Reactions on Furanone Rings

Nucleophilic substitution reactions are a cornerstone of furanone chemistry, allowing for the introduction of a wide range of functional groups. In the case of halogenated furanones, the halogen atoms are excellent leaving groups, facilitating substitution by various nucleophiles. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones readily react with S-nucleophiles like mercaptans. nih.gov Depending on the reaction conditions, substitution can occur at the C4 or C5 position of the furanone ring. nih.gov

Phenols and their derivatives also act as efficient nucleophiles in reactions with 3,4-dihalo-2(5H)-furanone derivatives, leading to the formation of 5-phenoxy derivatives. nih.gov Furthermore, nitrogen-based nucleophiles, such as sodium azide, can displace halogen atoms on the furanone ring, providing a route to azido-functionalized furanones. nih.gov These reactions highlight the versatility of the furanone scaffold in undergoing nucleophilic substitution.

Table 2: Nucleophilic Substitution Reactions on Halogenated Furanones

| Furanone Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Mercaptans | 4- or 5-thio-substituted furanones | nih.gov |

| 3,4-Dihalo-2(5H)-furanone derivatives | Phenols | 5-Phenoxy-furanone derivatives | nih.gov |

Synthesis of Chiral Sulfur-Containing Furanone Derivatives

The synthesis of chiral sulfur-containing furanone derivatives is of significant interest due to their potential biological activities. nih.gov A common strategy involves the reaction of chiral 5-alkoxy-3,4-dihalo-2(5H)-furanones with aromatic thiols in the presence of a base. nih.gov This reaction proceeds with high regioselectivity to yield 4-thiosubstituted products. nih.gov The resulting thioethers can be further oxidized to chiral sulfones, as mentioned previously. nih.govnih.gov

The starting chiral 5-alkoxy-3,4-dihalo-2(5H)-furanones can be prepared from the acid-catalyzed reaction of mucochloric or mucobromic acid with chiral alcohols like l-menthol (B7771125) or l-borneol. nih.gov This synthetic route provides access to a variety of optically active sulfur-containing furanone derivatives.

Introduction of Halogen Atoms on the Heterocyclic Ring

The introduction of halogen atoms onto the furanone ring is a key functionalization step, as it provides a handle for subsequent nucleophilic substitution reactions. While methods for the direct halogenation of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- are not specified in the available literature, the chemistry of mucohalic acids (3,4-dihalo-5-hydroxy-2(5H)-furanones) is well-established. nih.govmdpi.com These compounds serve as important precursors for a wide range of furanone derivatives. The presence of two labile halogen atoms at the C3 and C4 positions allows for the introduction of various substituents, making them versatile building blocks in organic synthesis. mdpi.com

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 2 3h Furanone, 5 Ethenyldihydro 5 Methyl

Reaction Mechanisms in Atmospheric Chemistry

The presence of a vinyl group makes 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- susceptible to degradation by atmospheric oxidants. The primary initiators of these degradation pathways are ozone (O₃) and reactive oxygen species, most notably the hydroxyl radical (•OH).

The principal atmospheric degradation pathway for 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- initiated by ozone is the ozonolysis of the ethenyl (vinyl) group. This reaction proceeds through the well-established Criegee mechanism.

The initial step involves the 1,3-dipolar cycloaddition of an ozone molecule to the carbon-carbon double bond of the vinyl group, forming a highly unstable primary ozonide (molozonide). This intermediate rapidly cleaves to form a carbonyl compound (in this case, formaldehyde) and a carbonyl oxide, also known as a Criegee intermediate.

The Criegee intermediate is a zwitterionic species that can undergo several subsequent reactions. It can be collisionally stabilized and then react with other atmospheric species, or it can decompose unimolecularly. In the context of atmospheric chemistry, a significant fate of the Criegee intermediate is its reaction with water vapor, which can lead to the formation of carboxylic acids and other oxygenated organic compounds. Alternatively, the Criegee intermediate can undergo rearrangement and decomposition to produce hydroxyl radicals, further contributing to the oxidative capacity of the atmosphere.

A simplified representation of the initial steps of the ozone-initiated degradation is presented below:

| Step | Reactants | Intermediate(s) | Products |

| 1 | 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- + O₃ | Primary Ozonide (Molozonide) | - |

| 2 | Primary Ozonide | - | Formaldehyde + Criegee Intermediate |

This table outlines the initial stages of the Criegee mechanism for the ozonolysis of the vinyl group.

Reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), play a significant role in both the degradation and potential formation of furanone structures in the atmosphere. The hydroxyl radical is a powerful oxidant that can initiate the degradation of a wide range of volatile organic compounds (VOCs).

In the context of furanone formation, studies on the atmospheric oxidation of furan (B31954) and its derivatives by hydroxyl radicals have shown that this can be a pathway to produce furanone compounds. acs.orgresearchgate.net The reaction typically begins with the addition of the hydroxyl radical to the furan ring, forming a chemically activated adduct. This adduct can then react with molecular oxygen (O₂) and undergo further transformations to yield hydroxylated furanone derivatives. acs.orgresearchgate.net While the specific precursors and conditions leading to the formation of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- via this pathway are not detailed in the available literature, the general mechanism highlights the importance of ROS in the atmospheric lifecycle of furan-related compounds.

The general reaction rates of hydroxyl radicals with unsaturated esters are typically high, suggesting that this is a major atmospheric sink for such compounds. nih.gov The primary reaction mechanism is the addition of the •OH radical to the carbon-carbon double bond. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The structure of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- allows for the possibility of intramolecular reactions, leading to cyclization or rearrangement products. These transformations can be induced by various factors, including photochemical excitation or acid catalysis.

Intramolecular cyclization could potentially occur if the vinyl group were to react with another part of the molecule. However, given the saturated nature of the dihydrofuranone ring, such a direct cyclization is unlikely without prior functionalization or ring-opening. A more plausible scenario for intramolecular cyclization involves the hydrolysis of the lactone to a γ-hydroxy carboxylic acid, which can then re-cyclize.

Reactivity of Functional Groups within the Dihydrofuranone Scaffold

The chemical reactivity of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- is governed by the two primary functional groups present in its structure: the γ-butyrolactone (a cyclic ester) and the vinyl group (an alkene).

Lactone Functional Group:

The γ-butyrolactone ring is a five-membered cyclic ester. The reactivity of this group is characteristic of esters, though the cyclic nature can influence reaction rates. Key reactions involving the lactone moiety include:

Hydrolysis: In the presence of acid or base, the lactone can undergo hydrolysis to open the ring and form the corresponding γ-hydroxy carboxylic acid (4-hydroxy-4-methyl-5-hexenoic acid). This reaction is reversible.

Aminolysis/Ammonolysis: Reaction with amines or ammonia (B1221849) will also open the lactone ring to form the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester functionality to a diol (4-methyl-1,4-hexanediol).

Vinyl Functional Group:

The vinyl group is an alkene and thus undergoes reactions typical of this functional group. These reactions primarily involve the π-electrons of the double bond.

Electrophilic Addition: The double bond can be attacked by electrophiles. For example, it will react with halogens (e.g., Br₂) to form a dihaloalkane and with hydrogen halides (e.g., HBr) to form a haloalkane, following Markovnikov's rule.

Radical Reactions: The vinyl group can participate in free-radical reactions, such as polymerization or addition of radical species. acs.org

Oxidation: As discussed in the atmospheric chemistry section, the vinyl group is susceptible to oxidation by agents like ozone and permanganate, leading to cleavage of the double bond.

Hydrogenation: The double bond can be reduced to a single bond (forming an ethyl group) through catalytic hydrogenation.

The presence of both a lactone and a vinyl group allows for a range of selective chemical transformations, depending on the reaction conditions and reagents employed.

Below is a summary of the characteristic reactions of the functional groups:

| Functional Group | Reaction Type | Reagents | Product Type |

| Lactone (Ester) | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | γ-Hydroxy Carboxylic Acid |

| Lactone (Ester) | Reduction | LiAlH₄ | Diol |

| Vinyl (Alkene) | Electrophilic Addition | HBr | Bromoalkane |

| Vinyl (Alkene) | Oxidation (Ozonolysis) | 1. O₃, 2. DMS | Aldehyde/Ketone |

| Vinyl (Alkene) | Hydrogenation | H₂, Pd/C | Alkane |

This table provides a summary of the typical reactivity for the lactone and vinyl functional groups within the 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- scaffold.

Computational and Theoretical Studies of Furanone Derivatives, Including 2 3h Furanone, 5 Ethenyldihydro 5 Methyl

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking simulations are pivotal in elucidating the interactions between furanone derivatives and their biological targets at the molecular level. Although specific studies on 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- are not extensively documented in publicly available literature, the broader class of furanones has been the subject of numerous computational investigations, particularly in the context of antimicrobial and anti-quorum sensing activities.

These studies typically involve the construction of a three-dimensional model of the target protein, often a receptor or an enzyme, and the computational prediction of the preferred binding orientation and affinity of the furanone ligand. For instance, furanone derivatives have been investigated as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production. ucc.ieproquest.comnih.gov Molecular docking has been employed to predict the binding of furanones to QS receptors like LasR and RhlR in Pseudomonas aeruginosa. nih.govresearchgate.net These simulations help in understanding the key interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding of these compounds to the active sites of the receptors. nih.gov

The core structure of furanones, a five-membered lactone ring, along with its various substituents, plays a crucial role in these interactions. The carbonyl group of the lactone can act as a hydrogen bond acceptor, while other functional groups can serve as hydrogen bond donors, facilitating anchoring to the protein's active site. For 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-, the vinyl and methyl groups at the C5 position would be expected to engage in hydrophobic interactions within the binding pocket of a target protein.

Interactive Data Table: Key Molecular Descriptors for Docking Studies

| Descriptor | Value for 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- | Significance in Docking |

|---|---|---|

| Molecular Weight | 126.15 g/mol | Influences ligand efficiency and diffusion. |

| LogP | ~1.27 (Predicted) | Indicates hydrophobicity and potential for membrane permeability. |

| Hydrogen Bond Donors | 0 | Limits hydrogen bonding capacity as a donor. |

| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Allows for hydrogen bonding with receptor residues. |

| Rotatable Bonds | 1 | Provides conformational flexibility for binding. |

Note: Predicted values are based on computational models and may vary.

Structure-Activity Relationship (SAR) Analysis of Furanone Analogues

Structure-activity relationship (SAR) analysis is a critical component in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For furanone analogues, extensive SAR studies have been conducted, primarily focusing on their antimicrobial and quorum sensing inhibitory properties. ucc.ieproquest.comnih.gov

Key findings from SAR studies on furanone derivatives include:

Halogenation: The presence of bromine atoms on the furanone ring, particularly on an exocyclic methylene (B1212753) group, has been shown to be crucial for potent quorum-sensing inhibitory activity. ucc.ienih.gov

Side Chain Length: The length and nature of the alkyl chain at the C3 position can significantly influence both the activity and toxicity of the compounds. Molecules with ethyl, butyl, and hexyl side chains have demonstrated effective biofilm inhibition without impacting bacterial growth. ucc.ie

Substituents on the Ring: The introduction of different functional groups on the furanone ring can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

Unsaturation: The presence of an α,β-unsaturated lactone moiety is often important for the reactivity of these compounds as Michael acceptors, which is believed to be a mechanism for their interaction with biological nucleophiles. ucc.ienih.gov

Interactive Data Table: SAR Trends in Furanone Analogues

| Structural Modification | Effect on Quorum Sensing Inhibition | Reference |

|---|---|---|

| Addition of Bromine to exocyclic methylene | Generally increases activity | ucc.ienih.gov |

| C3-alkyl chain (ethyl, butyl, hexyl) | Effective biofilm inhibition without toxicity | ucc.ie |

| Absence of C3-alkyl chain | Often associated with toxicity to planktonic cells | ucc.ie |

| Hydroxyl group on C3-alkyl chain | Confers greater inhibitory activity than acetoxy or hydrogen | ucc.ie |

Quantum Chemical Calculations on Furanone Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable information about the electronic structure, reactivity, and stability of molecules like 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-. ajchem-b.commdpi.com These computational methods can be used to calculate a variety of molecular properties that are difficult to determine experimentally.

Studies on furanone and its derivatives have utilized quantum chemistry to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms. ajchem-b.com

Calculate Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. ajchem-b.com

Predict Reactivity Descriptors: Parameters such as hardness, softness, and electrophilicity can be calculated to understand the chemical behavior of furanones. For instance, α,β-unsaturated lactones are known to be reactive Michael acceptors, and their electrophilicity can be quantified through computational methods. nih.govajchem-b.com

Analyze Stability: The relative stability of different furanone isomers and conformers can be assessed by comparing their calculated total energies. For example, energy calculations have shown that 2(5H)-furanones are generally more stable than their 2(3H)-isomers. bibliomed.org

For 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-, quantum chemical calculations could be used to investigate the electronic effects of the vinyl and methyl substituents on the reactivity of the lactone ring. The distribution of electron density and the electrostatic potential surface could reveal sites susceptible to nucleophilic or electrophilic attack, providing insights into its potential reaction mechanisms and biological interactions.

Interactive Data Table: Calculated Properties of Furanone Derivatives

| Property | 2(5H)-Furanone | 2(5-Methyl)-furanone | 2(5-Phenyl)-furanone | Significance | Reference |

|---|---|---|---|---|---|

| Total Energy (a.u.) | -304.75 | -344.04 | -536.43 | Indicates relative stability. | ajchem-b.com |

| HOMO (eV) | -8.11 | -7.58 | -7.21 | Relates to electron-donating ability. | ajchem-b.com |

| LUMO (eV) | -0.11 | -0.09 | -0.87 | Relates to electron-accepting ability. | ajchem-b.com |

| Energy Gap (eV) | 8.00 | 7.49 | 6.34 | Correlates with chemical reactivity. | ajchem-b.com |

Advanced Spectroscopic and Chromatographic Characterization in Research of 2 3h Furanone, 5 Ethenyldihydro 5 Methyl

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-. nist.gov In this method, the compound is first vaporized and separated from other components in a mixture as it passes through a long, thin capillary column (the GC phase). The separation is based on the compound's boiling point and its affinity for the column's stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific experimental conditions. chemeo.com

Following separation by GC, the isolated molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a predictable pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. imreblank.ch The mass spectrum for 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- (molar mass 126.15 g/mol ) shows a characteristic pattern that allows for its confident identification, often by comparison to spectral libraries like that of the National Institute of Standards and Technology (NIST). nist.govchemeo.com

For quantitative analysis, known concentrations of the compound are analyzed to create a calibration curve. The peak area of the compound in an unknown sample can then be compared to this curve to determine its concentration. More advanced quantification methods, such as stable isotope dilution assays, can be employed for higher accuracy in complex matrices. researchgate.net

Table 1: Characteristic GC-MS Data for 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀O₂ | nist.gov |

| Molecular Weight | 126.15 g/mol | nist.govchemeo.com |

| CAS Number | 1073-11-6 | nist.gov |

| Retention Indices (Non-polar column) | 996.8 - 1090.0 | chemeo.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of a molecule. ethernet.edu.et By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.

For 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-, ¹H NMR spectroscopy would reveal the number of different types of protons, their proximity to one another, and their electronic environment. Key expected signals would include:

A singlet for the methyl (CH₃) group protons.

Multiplets for the two methylene (B1212753) (CH₂) groups in the furanone ring.

A characteristic set of signals (doublet of doublets) for the three protons of the vinyl (-CH=CH₂) group.

¹³C NMR spectroscopy complements this by identifying the number and type of carbon atoms. For this compound, seven distinct carbon signals would be expected, including those for the methyl group, two methylene groups, the vinyl group carbons, the quaternary carbon (C5), and the carbonyl carbon (C=O) of the lactone ring. chemicalbook.com Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish direct and long-range connectivity between protons and carbons, confirming the complete structural framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ -C5 | ~1.3 | ~25 |

| -CH₂ -C3 | ~2.0 - 2.2 | ~30 |

| -CH₂ -C4 | ~2.5 - 2.7 | ~35 |

| =CH₂ | ~5.1 - 5.3 | ~112 |

| -CH = | ~5.8 - 6.0 | ~140 |

| C5 (Quaternary) | - | ~85 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While standard GC-MS provides the nominal mass of a compound, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 0.001 atomic mass units. This precision allows for the unambiguous determination of a molecule's elemental formula.

For 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-, the theoretical exact mass for the molecular formula C₇H₁₀O₂ is 126.06808 Da. An HRMS measurement yielding a value extremely close to this would confirm this specific formula, distinguishing it from other potential compounds that have the same nominal mass of 126 Da (e.g., C₈H₁₄O or C₆H₆O₃). This technique is crucial for confirming the identity of novel compounds or verifying standards. mdpi.com The NIST database records the molecular weight as 126.1531, which corresponds to the calculated average molecular weight based on natural isotopic abundance. nist.gov

X-ray Crystallography for Crystalline Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule. The technique involves directing X-rays at a single, well-ordered crystal of the compound. The resulting diffraction pattern is mathematically analyzed to generate a precise 3D model of the molecule, revealing exact bond lengths, bond angles, and stereochemistry. researchgate.net

However, the application of X-ray crystallography to 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- is not documented in the literature. This is likely because the compound is a liquid at room temperature, and growing the high-quality single crystals required for the analysis can be exceptionally challenging. For similar furanone derivatives that are solid, X-ray crystallography has been successfully used to confirm their molecular structure and absolute configuration. mdpi.com If a suitable crystalline derivative of lavender lactone could be synthesized, this technique would provide unparalleled detail about its solid-state conformation.

Advanced Chromatographic Separation Methods

The 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- molecule possesses a chiral center at the C5 carbon atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers often have different biological and sensory properties. Standard chromatographic techniques like GC and HPLC cannot separate them.

Therefore, advanced chromatographic methods are required for chiral separation. rsc.org Chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, utilizing a chiral stationary phase (CSP), is the most common approach. nih.gov These stationary phases are themselves enantiomerically pure and interact differently with each of the compound's enantiomers. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation (resolution). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for this purpose. researchgate.net The successful separation of the enantiomers is critical for studying their individual properties.

Table 3: Mentioned Compound Names

| Compound Name | Synonyms | CAS Number |

|---|---|---|

| 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- | Lavender lactone; 5-Ethenyl-5-methyloxolan-2-one; 4-Methylhex-5-en-4-olide; γ-Vinyl-γ-valerolactone | 1073-11-6 |

| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | 121-33-5 |

| Anemonin | 508-44-1 |

Research Applications and Future Directions for 2 3h Furanone, 5 Ethenyldihydro 5 Methyl in Chemical Science

Development of Lead Molecules for Pharmaceutical Agents

The furanone scaffold is a recurring motif in many biologically active compounds, making its derivatives, including 5-ethenyldihydro-5-methyl-2(3H)-furanone, attractive candidates for drug discovery. ontosight.ai Researchers are exploring their potential to modulate cell signaling pathways, interact with enzymes, and exhibit antimicrobial properties.

The fight against malaria is hampered by the emergence of drug-resistant strains of Plasmodium falciparum, necessitating the discovery of novel therapeutic agents and drug targets. nih.gov The quinoline (B57606) core has long been a cornerstone of antimalarial drugs, but resistance has prompted the exploration of hybrid molecules that combine quinoline with other pharmacophores. nih.gov

Recent computational and in-vitro studies have focused on quinoline-furanone hybrids as potential antimalarial agents targeting the parasite's lactate (B86563) dehydrogenase (PfLDH), an enzyme structurally distinct from its human counterpart. nih.gov Structure-activity relationship (SAR) analysis of these hybrids revealed that the furanone moiety is crucial for activity. Specifically, substitutions on the furanone ring significantly influenced the anti-plasmodial effects. nih.gov Although 5-ethenyldihydro-5-methyl-2(3H)-furanone has not been explicitly tested in these studies, the promising results from related furanone hybrids suggest that it could serve as a valuable scaffold for the design of new and potent anti-plasmodial agents. nih.gov

Furanone derivatives have demonstrated significant potential as anticancer agents. researchgate.netresearchgate.netnih.gov Various synthetic furanones have been evaluated for their cytotoxicity against different cancer cell lines, with some exhibiting promising activity. researchgate.netnih.gov

Research has shown that the biological activity of furanones can be tuned by altering the substituents on the lactone ring. For example, studies on 5-arylated 2(5H)-furanones and bis-2(5H)-furanone derivatives have identified compounds with significant inhibitory activity against murine colon cancer and C6 glioma cells, respectively. nih.govnih.gov The mechanisms of action are varied, with some derivatives inducing cell cycle arrest at the S-phase and interacting with DNA, suggesting that DNA could be a potential target. nih.gov Theoretical studies have also suggested that certain furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is implicated in cancer cell growth. ccij-online.org While research has not yet specifically focused on 5-ethenyldihydro-5-methyl-2(3H)-furanone, the established anticancer potential of the furanone class provides a strong rationale for its investigation as a potential therapeutic agent. researchgate.net

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Butyl furanone derivative | MAC 13/MAC 16 (Murine Colon Cancer) | 3 µM | nih.gov |

| 5-Arylated 2(5H)-furanones | MAC 13 (Murine Colon Cancer) | 30-50 µM | nih.gov |

| 5-Arylated 2(5H)-furanones | MAC 16 (Murine Colon Cancer) | 40-50 µM | nih.gov |

| Bis-2(5H)-furanone derivative (4e) | C6 (Glioma) | 12.1 µM | nih.gov |

Agrochemistry Research Applications

In agricultural science, volatile organic compounds (VOCs) play a crucial role in plant defense mechanisms and interactions with surrounding organisms. Research analyzing the VOCs released from different wheat cultivars has identified 2(3H)-furanone, 5-ethenyldihydro-5-methyl- as one of the emitted compounds. Its presence suggests a potential role in either protecting the plant from pathogens and herbivores or in mediating communication with other plants or beneficial microbes. This discovery opens avenues for further research into its specific function in plant ecosystems and its potential application in sustainable agriculture, for instance, as a natural pest deterrent or a signaling molecule to enhance plant resilience.

Application as Building Blocks in Complex Organic Synthesis

The furanone ring is a versatile intermediate in organic synthesis due to its reactive functional groups. ontosight.ai The lactone, alkene (in unsaturated furanones), and substitutable positions on the ring allow for a wide range of chemical transformations. Syntheses of various substituted 3(2H)-furanones have been achieved through methods like intramolecular cyclization of hydroxyalkynones or allenic hydroxyketones. organic-chemistry.org While specific examples detailing the use of 5-ethenyldihydro-5-methyl-2(3H)-furanone as a starting material are not extensively documented, its structure presents several handles for synthetic manipulation. The vinyl group, for instance, can undergo various addition reactions, and the lactone ring can be opened to yield a γ-hydroxy acid, providing a pathway to more complex molecular architectures. This makes it a potentially valuable building block for the synthesis of natural products and other complex organic molecules. ontosight.ai

Role in Environmental Science Studies

Furanone derivatives are relevant to environmental science, particularly in the study of atmospheric chemistry and the formation of aerosols, which have significant impacts on air quality and climate. bham.ac.uk

Secondary organic aerosols (SOA) are formed in the atmosphere through the oxidation of volatile organic compounds. bham.ac.uk Furan (B31954) and its derivatives are recognized as precursors to SOA. copernicus.org Studies have shown that dihydro-furanones are among the products identified in SOA formed from the photo-oxidation of larger organic molecules like alkenes. researchgate.net

The formation of these lactones often proceeds through the oxidation of a precursor molecule to form a γ-hydroxycarboxylic acid, which then readily cyclizes, especially under acidic conditions. researchgate.net Specifically, 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- is structurally related to linalool (B1675412) oxide (furanoid), a known oxidation product of linalool, a monoterpene emitted by vegetation. nist.govmdpi.com The atmospheric oxidation of terpenes like linalool is a significant source of SOA. researchgate.net Therefore, studying the atmospheric fate of 5-ethenyldihydro-5-methyl-2(3H)-furanone is crucial for understanding the chemical pathways that lead to the formation of organic aerosols and for developing more accurate atmospheric models. copernicus.orgresearchgate.net

| Precursor Compound | Process | Resulting Compound Type | Significance | Reference |

|---|---|---|---|---|

| Aromatic Compounds | Atmospheric Oxidation | Volatile furandiones | Contribute to SOA formation through reactive condensation. | nih.gov |

| 1-Decene (Alkene) | Photo-oxidation | Dihydro-2(3H)-furanones | Identified as components of SOA. | researchgate.net |

| Furan | Photo-oxidation | Carbonyl-rich products, Organonitrates | Contributes to the formation of ultrafine particles (SOA). | copernicus.org |

| Linalool (Terpene) | Ozonolysis/Oxidation | Linalool oxide (furanoid) | Precursor to SOA; structurally related to the title compound. | nist.govresearchgate.net |

Understanding Photodegradation Processes in Materials

While direct research on the photodegradation of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- is not extensively documented, the study of unsaturated lactones, in general, provides a basis for understanding their potential behavior under photochemical conditions. The presence of a vinyl group in the structure of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- makes it susceptible to photochemical reactions, including decarbonylation, which is a known process for unsaturated lactones. rsc.org Such reactions can be pivotal in understanding the degradation pathways of materials that incorporate similar chemical moieties.

The photochemical stability of furanone derivatives is a significant area of research, particularly for compounds used in applications where they are exposed to light. researchgate.net For instance, studies on the photochemistry of β-γ-unsaturated spirolactones have revealed that direct excitation can lead to rearrangements, a process that could be analogous for other unsaturated lactones. researchgate.net The investigation into how the structural features of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- influence its photochemical reactivity could offer valuable insights into preventing or controlling the photodegradation of polymeric materials or other organic substances where it might be present as an additive or an impurity. Future research could focus on elucidating the specific mechanisms and products of its photodegradation, which would be crucial for developing more stable materials.

Flavor and Fragrance Research: Elucidating Contribution to Aroma Profiles

The most significant area of research for 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- to date has been in the field of flavor and fragrance chemistry. This compound is a well-documented volatile component of various plants and contributes to their characteristic aromas. It is particularly recognized as a key aroma compound in lavender (Lavandula angustifolia Mill.), where it is often referred to as "lavender lactone". chemeo.comnih.gov

The table below summarizes the sensory descriptors associated with lactones found in various natural products, highlighting the family of compounds to which 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- belongs.

| Compound Family | General Aroma Descriptors | Specific Examples in Natural Products |

| γ-Lactones | Fruity, sweet, creamy, coconut-like | Peach, apricot, coconut, dairy products |

| δ-Lactones | Creamy, fatty, fruity | Milk, butter, coconut |

| Unsaturated Lactones | Herbaceous, sweet, coumarinic | Lavender, tea, various fruits |

This table provides a general overview of the aroma profiles of different lactone families.

Research in this area continues to focus on identifying and quantifying the contribution of individual volatile compounds, such as 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-, to the complex aroma profiles of natural products. Advanced analytical techniques, such as gas chromatography-olfactometry (GC-O), are employed to determine the odor activity values and pinpoint the most impactful aroma compounds. nih.gov Understanding the precise role of this furanone can lead to its targeted use in the formulation of flavors and fragrances to create specific and desirable sensory experiences. nih.gov

Potential in Advanced Materials Science Research

The potential applications of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- in advanced materials science represent a nascent but promising field of inquiry. The presence of a reactive vinyl group and a lactone ring offers possibilities for its use as a monomer or a modifying agent in polymer chemistry. rsc.orgacs.org

Vinyl lactones, as a class of compounds, have been investigated for their ability to undergo polymerization and copolymerization to create novel bioplastics. rsc.orgrsc.org These polymers can exhibit enhanced properties, such as improved chemical recyclability, when compared to conventional plastics like poly(methyl methacrylate) (PMMA). rsc.orgrsc.org The lactone unit within the polymer structure can influence the depolymerization process, potentially leading to more sustainable and environmentally friendly materials. rsc.orgrsc.org

While specific research on the polymerization of 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- is limited, its structure suggests it could be a valuable building block for creating functional polymers. The lactone ring could be opened to introduce hydroxyl and carboxylic acid functionalities along the polymer chain, which could be further modified to tailor the material's properties. Future research could explore the synthesis of polymers and copolymers from this furanone and evaluate their thermal, mechanical, and degradation properties for applications in biodegradable plastics, coatings, and drug delivery systems.

Q & A

Q. What are the established synthetic routes for 5-ethenyldihydro-5-methyl-2(3H)-furanone, and what analytical methods validate its purity and structure?

Methodological Answer: Synthesis typically involves cyclization or lactonization reactions. For example, derivatives of 2(5H)-furanones are synthesized via [3+2] cycloaddition or catalytic asymmetric methods. Structural validation employs:

- NMR spectroscopy : ¹H and ¹³C NMR confirm ring substitution patterns and stereochemistry (e.g., δ 1.3–2.1 ppm for methyl/ethyl groups; carbonyl signals at ~170–180 ppm) .

- Mass spectrometry : High-resolution MS (e.g., m/z 126 for C₆H₁₀O₂) confirms molecular weight and fragmentation pathways .

- Chromatography : GC-MS or HPLC with polar columns resolves stereoisomers (Kovats retention indices: ~1200–1400 for non-polar phases) .

Q. How is the stereochemistry of 5-ethenyldihydro-5-methyl-2(3H)-furanone determined, particularly for chiral centers?

Methodological Answer:

- Chiral GC or HPLC : Separates enantiomers using columns like β-cyclodextrin derivatives .

- Optical rotation/X-ray crystallography : Absolute configuration is resolved via single-crystal X-ray diffraction (e.g., (R)- vs. (S)-enantiomers) .

- Computational modeling : Density Functional Theory (DFT) predicts stable conformers and compares experimental vs. calculated optical rotations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 5-ethenyldihydro-5-methyl-2(3H)-furanone across studies?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Isomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers .

- Instrument calibration : Cross-validate spectra with reference databases (e.g., NIST Chemistry WebBook) .

Example: A reported molecular weight of 114.14 g/mol (C₆H₁₀O₂) vs. 126.14 g/mol (C₇H₁₀O₂) may indicate misassignment of substituents .

Q. What experimental design strategies optimize reaction yields for asymmetric synthesis of this compound?

Methodological Answer:

- Catalyst screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantiomeric excess (ee) to >90% .

- Temperature control : Low temperatures (–20°C to 0°C) reduce racemization during lactonization .

- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation to adjust reaction kinetics .

Q. What mechanistic insights explain the biological activity of 5-ethenyldihydro-5-methyl-2(3H)-furanone derivatives?

Methodological Answer:

- Bioactivity assays : Derivatives with halogen or methyl groups show enhanced antibacterial activity (e.g., MIC 8–32 µg/mL against Pseudomonas aeruginosa) via biofilm disruption .

- QSAR modeling : Electron-withdrawing substituents at C-3 increase potency by enhancing electrophilic interactions with bacterial enzymes .

- Metabolic studies : Isotope labeling (¹⁴C or ³H) traces compound degradation pathways in microbial cultures .

Critical Analysis of Contradictory Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.